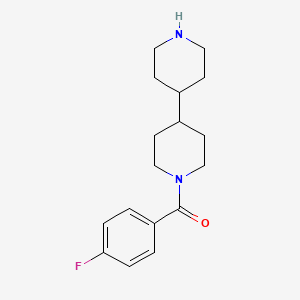

1-(4-Fluorobenzoyl)-4,4'-bipiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O/c18-16-3-1-15(2-4-16)17(21)20-11-7-14(8-12-20)13-5-9-19-10-6-13/h1-4,13-14,19H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWXIGEPYHVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406504 | |

| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-15-6 | |

| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a key intermediate in the development of various pharmacologically active compounds. This document delves into the chemical principles, strategic considerations, and a detailed experimental protocol for the N-acylation of 4,4'-bipiperidine with 4-fluorobenzoyl chloride. The guide is structured to offer not only a step-by-step methodology but also to provide insights into the rationale behind the procedural choices, ensuring a thorough understanding for researchers and drug development professionals. All quantitative data is summarized for clarity, and key processes are visualized to facilitate comprehension.

Introduction: Strategic Importance of this compound

The 4,4'-bipiperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of bioactive molecules.[1] The introduction of a 4-fluorobenzoyl group at the 1-position can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable intermediate in drug discovery programs. Its synthesis is a critical step in the development of novel therapeutics, particularly those targeting the central nervous system.

The synthetic route described herein is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The successful execution of this synthesis relies on a firm grasp of the reactivity of the starting materials and the precise control of reaction conditions to ensure high yield and purity of the final product.

The Synthetic Pathway: A Two-Component Assembly

The synthesis of this compound is achieved through a direct N-acylation reaction. This involves the coupling of two primary synthons:

-

The Nucleophile: 4,4'-Bipiperidine

-

The Acylating Agent: 4-Fluorobenzoyl chloride

The overall transformation is depicted below:

Figure 1: Overall synthetic transformation for this compound.

In-Depth Mechanistic Analysis

The core of this synthesis is the nucleophilic attack of the secondary amine of 4,4'-bipiperidine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the final amide product.

Figure 2: Stepwise mechanism of the N-acylation reaction.

A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction. This is crucial for preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: A Validated Approach

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | ≥98% | Commercially Available |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | ≥99% | Commercially Available |

| Triethylamine | C₆H₁₅N | 101.19 | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent Grade | Commercially Available |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Commercially Available |

Step-by-Step Synthesis Procedure

Reaction Setup:

Figure 3: A streamlined workflow of the experimental procedure.

-

Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4'-bipiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction.

-

Addition of Acylating Agent: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety and Handling Considerations

-

4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. Use in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure the use of anhydrous solvents. |

| Loss of product during work-up | Ensure proper phase separation and perform multiple extractions. | |

| Impure Product | Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. Improve the efficiency of the purification step. |

| Formation of side products | Maintain a low temperature during the addition of the acyl chloride to minimize side reactions. |

Conclusion

The synthesis of this compound via N-acylation is a reliable and scalable method. By carefully controlling the reaction parameters and adhering to the detailed protocol, researchers can consistently obtain a high-purity product. This technical guide provides the necessary framework for the successful synthesis of this important pharmaceutical intermediate, empowering further research and development in medicinal chemistry.

References

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

- CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the bipiperidine scaffold holds significant value as a versatile building block for creating complex molecular architectures.[1] Its rigid, yet three-dimensional structure is a sought-after feature in the design of novel therapeutic agents and functional materials. The derivatization of this core, specifically with moieties such as a fluorobenzoyl group, introduces unique electronic and conformational properties that can profoundly influence a molecule's biological activity and material characteristics.

This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 1-(4-Fluorobenzoyl)-4,4'-bipiperidine . While this compound is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, will serve as a foundational resource for researchers. We will explore its synthesis, predict its physicochemical and spectral properties, discuss its reactivity, and propose potential avenues for its application.

Molecular Structure and Core Attributes

This compound is an amide composed of a 4,4'-bipiperidine core acylated at one of the nitrogen atoms with a 4-fluorobenzoyl group.

Sources

1-(4-Fluorobenzoyl)-4,4'-bipiperidine CAS number

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in public databases, this guide establishes its chemical identity through a detailed exploration of its constituent moieties: the 4,4'-bipiperidine core and the 4-fluorobenzoyl group. We present a robust, step-by-step synthetic protocol for its preparation via N-acylation, outline a complete workflow for its analytical characterization and purification, and discuss its potential therapeutic applications based on structure-activity relationships of analogous compounds. This document is intended to serve as a practical resource for scientists engaged in the synthesis of novel chemical entities and the development of next-generation therapeutics.

Introduction: The Strategic Importance of the Scaffold

The this compound scaffold combines two molecular fragments of high value in pharmaceutical design.

-

The 4,4'-Bipiperidine Core: This versatile, saturated heterocyclic system is a key building block in the creation of complex molecules, particularly for agents targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to present appended functionalities in precise three-dimensional orientations, facilitating optimal interactions with biological targets. It serves as a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics and neurological agents.[1]

-

The 4-Fluorobenzoyl Moiety: The incorporation of a fluorine atom onto the benzoyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity. The 4-fluorobenzoyl piperidine motif is a well-established pharmacophore found in numerous CNS-active drugs, where it often plays a critical role in receptor binding.[2][3]

The combination of these two fragments in this compound creates a novel chemical entity with significant potential for exploration in various therapeutic areas.

Compound Identification and Physicochemical Properties

A definitive CAS Registry Number for this compound is not listed in major chemical databases as of the latest search. Therefore, its identity must be established through the synthesis and characterization from its known precursors. The key starting materials are well-characterized.

| Property | 4,4'-Bipiperidine | 4-Fluorobenzoyl Chloride |

| CAS Number | 15336-72-8[1][4] | 403-43-0 |

| Molecular Formula | C₁₀H₂₀N₂[1][4] | C₇H₄ClFO |

| Molecular Weight | 168.28 g/mol [1][4] | 158.56 g/mol |

| Appearance | White to light green crystalline powder[1] | Colorless to light yellow liquid |

| Melting Point | 169 - 173 °C[1] | 11 - 13 °C |

| Boiling Point | Not available | 199 °C |

Based on these precursors, the properties of the target compound, This compound , can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₇H₂₃FN₂O |

| Molecular Weight | 290.38 g/mol |

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the N-acylation of the 4,4'-bipiperidine core with 4-fluorobenzoyl chloride. This reaction involves the formation of an amide bond between one of the secondary amines of the bipiperidine and the acyl chloride.

Rationale for Experimental Design

-

Reaction Choice: Acylation of an amine with an acyl chloride is a highly efficient and well-established reaction for forming robust amide bonds.

-

Stoichiometry: A slight excess of the acylating agent can be used to drive the reaction to completion. However, using a 1:1 or near 1:1 ratio is often preferred to minimize the formation of the di-acylated byproduct, where both nitrogen atoms of the bipiperidine are acylated. The mono-acylated product is favored due to the deactivating effect of the first benzoyl group on the second nitrogen atom.

-

Solvent: An anhydrous aprotic solvent such as Dichloromethane (DCM) or Chloroform is critical. These solvents prevent the hydrolysis of the highly reactive 4-fluorobenzoyl chloride, which would otherwise form the unreactive 4-fluorobenzoic acid.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl prevents the protonation of the starting amine, which would render it unreactive.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate upon addition of the acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Synthesis Workflow

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,4'-bipiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 - 1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the N-acylation synthesis of the target compound.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is required.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 291.19.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the fluorobenzoyl ring, as well as complex multiplets for the aliphatic protons of the two piperidine rings.

-

¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the characteristic carbonyl carbon signal (~170 ppm) and the aromatic carbons.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

-

Potential Applications in Drug Discovery

While specific biological data for this compound is not publicly available, its structure suggests significant potential as a modulator of CNS targets. Analogous structures containing the 4-fluorobenzoylpiperidine core are known to interact with a variety of receptors and transporters.[7]

-

Dopamine and Serotonin Systems: Many antipsychotics and antidepressants feature this scaffold, which often confers affinity for dopamine (e.g., D2) and serotonin (e.g., 5-HT₂ₐ) receptors.[2][3]

-

Enzyme Inhibition: The scaffold has also been explored for its potential as an inhibitor of enzymes such as carbonic anhydrase, which are targets for various pathologies including cancer.[8]

-

Nuclear Receptor Modulation: Related piperidine derivatives have been investigated as partial agonists for nuclear receptors like the Farnesoid X receptor (FXR), a target for metabolic diseases.[9]

The 4,4'-bipiperidine portion provides a vector for further chemical modification, allowing for the creation of libraries of compounds for screening against various biological targets.

Conceptual Signaling Pathway Interaction

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. env.go.jp [env.go.jp]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 4-(4-Fluorobenzoyl)piperidine hydrochloride_TargetMol [targetmol.com]

- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Structure of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine

<

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a compound of significant interest in medicinal chemistry. This document delves into its physicochemical properties, core structural features, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals, offering a detailed, technically grounded overview to facilitate further research and application.

Introduction: Strategic Importance in Drug Discovery

This compound is a synthetic compound featuring a fluorinated benzoyl group attached to a 4,4'-bipiperidine scaffold. The bipiperidine motif is a key building block in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The incorporation of a 4-fluorobenzoyl group is a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule.[2][3][4][5] This strategic combination of a versatile scaffold and a functionally important substituent makes this compound a molecule of considerable interest for the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C17H23FN2O[6] |

| Molecular Weight | 290.0 Da[6] |

| IUPAC Name | This compound[6] |

Table 1: Key Physicochemical Properties of this compound.

The molecular architecture is defined by three key components:

-

4,4'-Bipiperidine Core: This central scaffold consists of two piperidine rings linked by a single carbon-carbon bond. Piperidine derivatives are prevalent in a wide range of pharmaceuticals, valued for their rigid structure and potential for diverse functionalization.[7][8][9] The 4,4'-bipiperidine unit, in particular, serves as an important intermediate in the synthesis of various drugs.[1]

-

4-Fluorobenzoyl Group: This moiety is attached to one of the piperidine nitrogen atoms. The inclusion of fluorine in drug candidates is a common strategy to increase lipid solubility, which can enhance the transport and absorption of the drug in vivo.[2] The strong carbon-fluorine bond also contributes to increased metabolic stability.[4]

-

Amide Linkage: An amide bond connects the fluorobenzoyl group to the bipiperidine core. This linkage introduces a degree of planarity and provides hydrogen bond accepting and donating capabilities, which can be critical for molecular recognition at a biological target.

Caption: Core molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 4,4'-bipiperidine with a suitable 4-fluorobenzoylating agent.

General Synthetic Protocol

Materials:

-

4,4'-Bipiperidine[10]

-

4-Fluorobenzoyl chloride

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve 4,4'-bipiperidine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0-1.1 equivalents) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis and purification.

Spectroscopic Characterization

The definitive structural confirmation of this compound requires a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide signals corresponding to the protons on the aromatic ring and the two distinct piperidine rings. The integration of these signals will confirm the proton count for each environment.

-

¹³C NMR: Will show distinct resonances for the carbon atoms of the fluorobenzoyl group, the amide carbonyl, and the bipiperidine scaffold.

-

¹⁹F NMR: A characteristic signal will confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that matches the theoretical exact mass of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum will display characteristic absorption bands for the amide C=O stretch (typically around 1630-1680 cm⁻¹) and the N-H stretch of the secondary amine in the second piperidine ring (around 3300-3500 cm⁻¹).

Potential Applications in Drug Development

The 4,4'-bipiperidine scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been explored for a range of therapeutic applications, including as antitumor and antiviral agents.[11] The specific structural features of this compound, particularly the fluorinated phenyl ring, suggest its potential utility in developing agents that require central nervous system penetration or enhanced metabolic stability. For instance, the related compound 4-(4-Fluorobenzoyl)piperidine hydrochloride is a key intermediate in the synthesis of Iloperidone, an atypical antipsychotic.[12] This highlights the value of the fluorobenzoylpiperidine moiety in the design of CNS-active drugs.

Conclusion

This compound is a molecule with a well-defined structure that combines the versatile 4,4'-bipiperidine scaffold with the advantageous properties of a fluorinated benzoyl group. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The established importance of its constituent fragments in medicinal chemistry underscores its potential as a valuable intermediate or lead compound in drug discovery programs, particularly in the development of agents targeting the central nervous system and other therapeutic areas where metabolic stability and specific binding interactions are crucial.

References

-

PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetyl-4-(4-fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

The Importance of Fluorinated Heterocycles in Drug Design. (n.d.). Retrieved from [Link]

-

Importance of Fluorine in Benzazole Compounds. Review. (n.d.). Retrieved from [Link]

-

The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN111217814A - Bipiperidine derivative and application thereof as antitumor drug.

-

PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). [1,4′-Bipiperidine]-1′-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ajrconline.org [ajrconline.org]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. This compound - C17H23FN2O | CSSS00015183685 [chem-space.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN111217814A - Bipiperidine derivative and application thereof as antitumor drug - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles, this document will explore its likely molecular targets, propose methodologies for its biological characterization, and discuss its potential therapeutic implications.

Introduction

Synthesis of this compound

The synthesis of this compound can be achieved through a standard acylation reaction. A plausible synthetic route is outlined below:

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4,4'-bipiperidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution to act as a proton scavenger.

-

Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Biological Targets and Mechanism of Action

Based on the pharmacology of structurally similar molecules, this compound is predicted to exhibit affinity for sigma (σ) and dopamine receptors.

Sigma (σ) Receptor Affinity

The piperidine and N-benzoylpiperidine moieties are common pharmacophores for sigma receptor ligands.[1] Both σ1 and σ2 receptor subtypes are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[2] It is plausible that this compound will bind to one or both of these receptor subtypes. The nature of this interaction (agonist or antagonist) would require experimental determination.

Dopamine Receptor Affinity

The 4-fluorobenzoylpiperidine scaffold is present in numerous dopamine receptor ligands.[3][4] Specifically, this structural element has been associated with affinity for the D2-like family of dopamine receptors (D2, D3, and D4).[3] The presence of an electron-withdrawing fluorine atom on the benzoyl ring can influence binding affinity and selectivity for the dopamine transporter (DAT) and receptor subtypes.[5]

Proposed Signaling Pathway Interactions

Caption: Predicted interactions with sigma and dopamine receptor pathways.

In Vitro and In Vivo Characterization: Proposed Methodologies

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Studies

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, with a focus on sigma (σ1 and σ2) and dopamine (D1-D5) receptor subtypes.

-

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.

-

Incubation: Incubate the membrane preparations with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

| Target Receptor | Radioligand | Reference Compound |

| Sigma-1 (σ1) | [³H]-Pentazocine | Haloperidol |

| Sigma-2 (σ2) | [³H]-DTG | Ifenprodil |

| Dopamine D2 | [³H]-Spiperone | Haloperidol |

| Dopamine D3 | [³H]-Spiperone | Spiperone |

| Dopamine D4 | [³H]-Spiperone | Spiperone |

2. Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target receptors.

-

Protocol: cAMP Assay for D2-like Receptors

-

Cell Culture: Use a cell line stably expressing the dopamine receptor of interest (e.g., CHO-D2).

-

Treatment: Treat the cells with forskolin (to stimulate adenylyl cyclase) in the presence and absence of varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

-

In Vivo Studies

1. Animal Models of CNS Disorders:

-

Objective: To evaluate the in vivo efficacy of the compound in animal models relevant to its predicted biological activity.

-

Protocol: Methamphetamine-Induced Hyperactivity in Mice (for potential antipsychotic activity) [6]

-

Acclimation: Acclimate male ICR mice to the experimental environment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).

-

Methamphetamine Challenge: After a predetermined pretreatment time, administer methamphetamine (i.p.) to induce hyperactivity.

-

Locomotor Activity Measurement: Immediately place the mice in an activity monitoring system and record their locomotor activity for a specified duration.

-

Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine the effect of the compound on methamphetamine-induced hyperactivity.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound can be rationalized by considering the contributions of its structural components.

-

4-Fluorobenzoyl Group: The presence of a fluorine atom at the 4-position of the benzoyl ring is known to enhance binding affinity to the dopamine transporter and can influence selectivity across dopamine receptor subtypes.[5]

-

4,4'-Bipiperidine Core: This bulky, lipophilic core provides a scaffold for optimal orientation within the binding pockets of target receptors. Modifications to this core would likely have a significant impact on biological activity.

Potential Therapeutic Applications

Given its predicted affinity for sigma and dopamine receptors, this compound could be investigated for its therapeutic potential in a range of disorders:

-

Neuropsychiatric Disorders: As a potential modulator of dopaminergic neurotransmission, it may have applications in the treatment of schizophrenia, psychosis, or other disorders involving dopamine dysregulation.[3]

-

Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models, suggesting a potential role in diseases like Alzheimer's and Parkinson's disease.[2]

-

Oncology: Sigma-2 receptors are overexpressed in some tumor cells, making them a target for anticancer therapies.

Conclusion and Future Directions

This compound is a compound with a high probability of exhibiting significant biological activity, particularly at sigma and dopamine receptors. The in-depth technical guide presented here provides a roadmap for its synthesis and comprehensive biological evaluation. Future research should focus on obtaining empirical data to validate these predictions, including detailed in vitro binding and functional assays, followed by in vivo studies in relevant animal models. A thorough understanding of its pharmacological profile will be crucial in determining its potential as a novel therapeutic agent.

References

-

Zhen, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]

-

Kim, H. J., et al. (2006). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 29(12), 1109-1116. [Link]

-

Choi, S. R., et al. (2001). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 28(6), 657-664. [Link]

-

Yadlapalli, S., et al. (2014). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 24(15), 3431-3435. [Link]

-

Semenyaka, D., et al. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 62(1), 119-126. [Link]

-

Saeedi, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2445-2456. [Link]

-

PubChem. 4-(4-Fluorobenzoyl)piperidine. [Link]

-

PubChem. 1-Acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

-

Hopkins, C. R., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Saeedi, S., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

Sources

- 1. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: A Novel Ligand Candidate for CNS Targets

This guide provides an in-depth exploration of the potential research applications of the novel compound, 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. While direct research on this specific molecule is nascent, its structural motifs—the 4,4'-bipiperidine core and the 4-fluorobenzoyl group—are well-represented in a variety of centrally active agents. This document synthesizes existing knowledge on these pharmacophores to propose and technically detail promising research avenues, primarily focusing on its potential as a modulator of sigma and dopamine receptors, key targets in neuropharmacology.

Introduction to this compound: A Compound of Interest

This compound is a synthetic compound characterized by a 4,4'-bipiperidine scaffold N-acylated with a 4-fluorobenzoyl group. The 4,4'-bipiperidine moiety is a recognized structural element in compounds targeting the central nervous system (CNS), valued for its rigid, three-dimensional structure that can facilitate specific interactions with receptor binding pockets[1]. This scaffold is a key component in the design of various pharmaceutical agents, including those for neurological disorders[1].

The incorporation of a 4-fluorobenzoyl group is also of significant pharmacological interest. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target proteins through favorable electrostatic interactions[2][3][4]. This group is present in numerous psychoactive compounds, suggesting its utility in the design of novel CNS-active drugs. Given these structural features, this compound presents itself as a compelling candidate for investigation as a modulator of CNS receptors.

Potential Research Applications: Exploring the CNS Landscape

Based on the structural components of this compound, two primary areas of research are proposed: its potential as a sigma receptor ligand and as a dopamine receptor ligand.

Investigation as a Sigma Receptor Ligand

The piperidine scaffold is a common feature in ligands that exhibit high affinity for sigma receptors (σ1 and σ2)[5][6][7][8]. These receptors are implicated in a range of neurological and psychiatric conditions, including psychosis, neuropathic pain, and neurodegenerative diseases[6]. Therefore, the evaluation of this compound as a sigma receptor ligand is a logical and promising starting point.

Hypothetical Signaling Pathway for Sigma-1 Receptor Modulation

Caption: Hypothetical sigma-1 receptor signaling modulation by the title compound.

Exploration as a Dopamine Receptor Ligand

The benzoylpiperidine scaffold is a well-established pharmacophore in the development of dopamine receptor ligands, particularly for the D2-like family (D2, D3, and D4)[9][10][11]. These receptors are critical targets for antipsychotic medications and treatments for Parkinson's disease[11]. The structural similarity of this compound to known dopamine receptor modulators warrants its investigation in this area[12][13].

Potential Mechanism of Dopamine D2 Receptor Antagonism

Caption: Proposed mechanism of D2 receptor antagonism by the title compound.

Experimental Workflows: A Roadmap for Investigation

A systematic approach is crucial to elucidate the pharmacological profile of this compound. The following experimental workflows provide a comprehensive plan for its synthesis and characterization.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for N-acylation of piperidines[14][15][16].

Protocol:

-

Dissolution: Dissolve 4,4'-bipiperidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add an organic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.

-

Acylation: Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

In Vitro Characterization: Receptor Binding and Functional Assays

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of the title compound.

Receptor Binding Assays:

These assays will determine the affinity of this compound for the target receptors.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human sigma-1, sigma-2, dopamine D2, D3, and D4 receptors.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-ditolylguanidine for sigma-2, [³H]-spiperone for D2) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

| Target Receptor | Potential Radioligand | Reference Compound |

| Sigma-1 | [³H]-(+)-pentazocine | Haloperidol |

| Sigma-2 | [³H]-Di-o-tolylguanidine (DTG) | Haloperidol |

| Dopamine D2 | [³H]-Spiperone | Haloperidol |

| Dopamine D3 | [³H]-Spiperone | Spiperone |

| Dopamine D4 | [³H]-Spiperone | Spiperone |

Functional Assays:

Once high-affinity binding is established, functional assays will determine whether the compound acts as an agonist or an antagonist.

Protocol (Example for Dopamine D2 Receptor):

-

Cell Culture: Use a cell line expressing the human D2 receptor and a reporter system, such as a cyclic adenosine monophosphate (cAMP) biosensor.

-

Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the change in the reporter signal (e.g., a decrease in cAMP for D2 agonism).

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known D2 receptor agonist (e.g., quinpirole). Measure the inhibition of the agonist-induced signal.

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

In Vivo Studies: Preliminary Assessment of CNS Effects

Should in vitro studies reveal a promising pharmacological profile, preliminary in vivo experiments in animal models can provide insights into the compound's potential therapeutic effects.

-

For potential antipsychotic activity (D2 antagonism): The apomorphine-induced climbing test in mice can be utilized.

-

For potential analgesic activity (sigma-1 antagonism): The formalin test or the chronic constriction injury (CCI) model of neuropathic pain in rats are appropriate models[7].

Data Interpretation and Future Directions

The data generated from these experimental workflows will provide a comprehensive initial pharmacological profile of this compound. High affinity and selectivity for a particular receptor subtype, coupled with potent functional activity, would warrant further investigation.

Future research could include:

-

Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.

-

Advanced In Vivo Models: Testing in more sophisticated animal models of psychosis or neuropathic pain.

-

Off-Target Screening: A broader screen to identify any potential off-target activities.

The systematic exploration of this compound, guided by the principles and protocols outlined in this document, holds the potential to uncover a novel chemical entity with significant value for CNS research and drug development.

References

- Abou-Gharbia, M., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 36(14), 1936-1945.

- Caroon, J. M., et al. (1981). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 24(11), 1320-1328.

-

PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

- Greco, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.

- Kim, D., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144.

-

Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1344. Available at: [Link]

-

Leone, S., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 64(15), 11096-11116. Available at: [Link]

-

Al-Badry, A. A., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. RSC Medicinal Chemistry, 13(12), 1541-1550. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

-

Iyamu, I. D., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739. Available at: [Link]

-

Kciuk, M., et al. (2014). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Medicinal Chemistry, 57(15), 6572-6584. Available at: [Link]

-

National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6969. Available at: [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link]

-

Wilson, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. Available at: [Link]

-

Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3133. Available at: [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubChem. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Available at: [Link]

- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-ACETYL-4-(4-FLUOROBENZOYL)PIPERIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

-

Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4205. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unict.it [iris.unict.it]

- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Available Technologies - NCI [techtransfer.cancer.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. prepchem.com [prepchem.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Derivatives and Analogs

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine and its analogs, a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document delves into the synthetic methodologies for the core scaffolds, explores the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and details their interactions with key neuroreceptors. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental protocols necessary for the synthesis and evaluation of these promising compounds.

Introduction: The Rationale for this compound Derivatives

The piperidine and bipiperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 4,4'-bipiperidine moiety, in particular, offers a unique three-dimensional structure that can be strategically exploited to achieve desired interactions with biological targets.[3] When coupled with a 1-(4-fluorobenzoyl) group, a moiety known to influence receptor affinity and metabolic stability, the resulting derivatives present a compelling profile for CNS drug discovery.[4]

The primary therapeutic interest in this class of compounds lies in their potential as antipsychotic agents. Atypical antipsychotics often exhibit a complex pharmacology, typically involving antagonism or partial agonism at dopamine D2 and serotonin 5-HT2A receptors.[5][6] The structural features of this compound analogs make them well-suited to interact with these and other CNS receptors, offering the possibility of fine-tuning receptor affinity and selectivity to achieve a desirable therapeutic window with minimized side effects.[7][8]

This guide will systematically deconstruct the synthesis, SAR, and pharmacology of this compound class, providing a robust framework for future research and development endeavors.

Synthesis and Methodology

The synthesis of this compound and its analogs can be approached through a convergent strategy, focusing on the preparation of the key intermediates: the 4,4'-bipiperidine core and the 4-fluorobenzoyl chloride acylating agent.

Synthesis of the 4,4'-Bipiperidine Core

The 4,4'-bipiperidine scaffold serves as the foundational building block. A common synthetic route involves the reductive coupling of two piperidine rings. A patented method for the synthesis of 4-piperidyl piperidine provides a scalable approach.[3]

Experimental Protocol: Synthesis of 4,4'-Bipiperidine [3]

-

Step 1: Preparation of 1-benzyl-4-piperidone. This can be achieved through a Dieckmann condensation of N,N-bis(β-propionate)benzylamine, followed by hydrolysis and decarboxylation.[3]

-

Step 2: Reductive Amination. 1-benzyl-4-piperidone is reacted with piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 1-benzyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine.[3]

-

Step 3: Reduction of the Enamine. The resulting tetrahydropyridine is reduced, for example, through catalytic hydrogenation, to yield 1-benzyl-4,4'-bipiperidine.[3]

-

Step 4: Deprotection. The benzyl protecting group is removed via hydrogenolysis to afford the 4,4'-bipiperidine core.[3]

Caption: Synthetic pathway for the 4,4'-bipiperidine core.

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoyl chloride is a commercially available reagent. However, for laboratory-scale synthesis, it can be prepared from 4-fluorotoluene.[9]

Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride [9]

-

Chlorination of 4-Fluorotoluene: 4-fluorotoluene undergoes free-radical chlorination under UV irradiation to produce 4-fluorotrichlorotoluene.[9]

-

Hydrolysis: The resulting 4-fluorotrichlorotoluene is hydrolyzed in the presence of a catalyst, such as a mixture of ferric trichloride and zinc chloride, to yield 4-fluorobenzoyl chloride.[9]

N-Acylation to form this compound

The final step involves the N-acylation of the 4,4'-bipiperidine core with 4-fluorobenzoyl chloride. This is a standard amide bond formation reaction.[4][10]

Experimental Protocol: N-Acylation

-

Dissolution: 4,4'-bipiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Base Addition: A non-nucleophilic base, for example, triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.

-

Acylation: 4-fluorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled reaction mixture (typically at 0 °C).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.[4]

Caption: Convergent synthesis of the target compound.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on the nature and substitution patterns of both the bipiperidine core and the benzoyl moiety. Insights into the SAR can be gleaned from studies on structurally related compounds.

The Role of the 1-(4-Fluorobenzoyl) Moiety

The 1-(4-fluorobenzoyl) group is a common feature in many CNS-active compounds. The fluorine atom at the 4-position of the phenyl ring often enhances binding affinity to dopamine and serotonin receptors and can improve metabolic stability by blocking a potential site of oxidative metabolism.[4] The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the benzoyl group, which can be crucial for receptor interactions.

Modifications of the 4,4'-Bipiperidine Core

The bipiperidine scaffold offers several points for modification to explore the SAR:

-

Substitution on the second piperidine ring: Introducing substituents on the second piperidine ring can modulate lipophilicity, polarity, and steric bulk, thereby influencing receptor binding and pharmacokinetic properties.

-

Conformational restriction: Introducing conformational constraints, such as bridging the two piperidine rings, can lock the molecule into a specific conformation, potentially increasing receptor affinity and selectivity.

Analog Design and SAR Exploration

Systematic modification of the lead structure is crucial for optimizing its pharmacological profile. Key areas for exploration include:

-

Varying the acyl group: Replacing the 4-fluorobenzoyl group with other substituted benzoyl or heteroaroyl groups can probe the electronic and steric requirements of the receptor binding pocket.

-

Introducing linkers: Inserting a linker between the benzoyl group and the bipiperidine nitrogen can alter the distance and orientation of these two key pharmacophoric elements.

Pharmacological Profile and Mechanism of Action

Based on the structural similarity to known atypical antipsychotics, the primary mechanism of action of this compound derivatives is expected to involve modulation of dopaminergic and serotonergic pathways.

Dopamine Receptor Interactions

Dopamine D2 receptor antagonism is a hallmark of most antipsychotic drugs.[6] The this compound scaffold is likely to interact with the D2 receptor, with the potential for achieving high affinity.[7] Furthermore, selectivity for D2-like receptors (D2, D3, and D4) over D1-like receptors is a desirable property for minimizing certain side effects.[11]

Serotonin Receptor Interactions

High affinity for the serotonin 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.[8] The 1-(4-fluorobenzoyl) moiety is known to contribute to 5-HT2A receptor affinity in other chemical series.[4]

In Vitro and In Vivo Evaluation

A comprehensive pharmacological evaluation of novel analogs should include:

-

In Vitro Receptor Binding Assays: Determining the binding affinities (Ki values) at a panel of CNS receptors, including dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic, and histaminergic receptors.

-

Functional Assays: Assessing the functional activity (agonist, antagonist, or inverse agonist) at key receptors, such as D2 and 5-HT2A.

-

In Vivo Behavioral Models: Evaluating the antipsychotic-like efficacy in animal models, such as conditioned avoidance response or amphetamine-induced hyperlocomotion.[8]

Table 1: Comparative Binding Affinities of Structurally Related Compounds

| Compound/Analog Type | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Haloperidol Analog (SYA 013) | 43.3 | 23.3 | [7] |

| Benzoxazole-piperidine derivative | High Affinity | High Affinity | |

| N-benzylpiperidine analog | Low nanomolar (DAT) | - | [12] |

Note: Data for this compound is not publicly available and is inferred from structurally related compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The synthetic routes to the core components are well-established, allowing for the generation of a diverse library of analogs for SAR exploration. The key to unlocking the full potential of this chemical class lies in a systematic and iterative process of design, synthesis, and pharmacological evaluation.

Future research should focus on:

-

Detailed SAR studies: Synthesizing and testing a broad range of analogs to fully elucidate the structural requirements for optimal receptor affinity and selectivity.

-

In-depth pharmacological characterization: Moving beyond simple binding assays to functional and in vivo studies to understand the full pharmacological profile of lead compounds.

-

Pharmacokinetic optimization: Modulating the physicochemical properties of the molecules to achieve a desirable pharmacokinetic profile for in vivo efficacy.

By leveraging the principles outlined in this guide, researchers can effectively navigate the challenges of CNS drug discovery and potentially develop novel and improved treatments for a range of neuropsychiatric disorders.

References

-

PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

- George, A. E., et al. (2009). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry Letters, 19(1), 229-233.

-

PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

- Allen, J. A., et al. (2012). Discovery of β-Arrestin-Biased Dopamine D2 Receptor Ligands for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 55(16), 7141–7153.

- O'Donnell, C. J., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2354-2363.

- Lashgari, N., et al. (2022).

- Neumaier, F., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4253.

- Agbade, P., et al. (2011). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 19(1), 346-355.

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Gauthier, S., et al. (2002). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 249-258.

- Wallner, A., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(23), 12891.

- Papazisis, G., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(9), 1247–1261.

- Boateng, C. A., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128923.

- Agbade, P., et al. (2007). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 50(25), 6293–6302.

- Divac, N., et al. (2014). Second-Generation Antipsychotics and Extrapyramidal Adverse Effects.

- González-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Molecular and Cellular Endocrinology, 311(1-2), 63–68.

- Meltzer, P. C., et al. (2003). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of Medicinal Chemistry, 46(8), 1538–1545.

- Fuchs, A., et al. (2015). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 20(4), 6530–6552.

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.

- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

- Mkhize, N. P., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 730625.

- Ebrahimi, S., et al. (2013). N‐Acyl‐N‐(4‐chlorophenyl)

Sources

- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Second-Generation Antipsychotics and Extrapyramidal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its systematic nomenclature, structural features, and plausible synthetic pathways, leveraging established chemical principles. Furthermore, it outlines a robust framework for the analytical characterization of this molecule, drawing from methodologies applied to analogous structures. The document culminates in a discussion of its potential applications within drug discovery and development, contextualized by the pharmacological relevance of its constituent moieties. This guide is intended to be a valuable resource for researchers engaged in the synthesis, analysis, and application of novel piperidine-based compounds.

Introduction: The Significance of the 4,4'-Bipiperidine Scaffold

The 4,4'-bipiperidine core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, enabling precise interactions with biological targets. As a versatile building block, 4,4'-bipiperidine has been integral to the development of therapeutics targeting a range of conditions, including neurological disorders.[1] Its derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. The introduction of a 4-fluorobenzoyl group to this scaffold, as in the case of this compound, further enhances its potential by introducing a moiety known to modulate receptor binding and improve pharmacokinetic profiles.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is (4-fluorophenyl)([1,4'-bipiperidin]-1'-yl)methanone . However, it is more commonly referred to as This compound .

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (4-fluorophenyl)([1,4'-bipiperidin]-1'-yl)methanone |

| Common Name | This compound |

| Molecular Formula | C₁₇H₂₃FN₂O |

| Molecular Weight | 290.38 g/mol |

The structure, depicted below, consists of two piperidine rings linked at their 4-positions. One of the piperidine nitrogen atoms is acylated with a 4-fluorobenzoyl group.

Synthesis Methodology

Proposed Synthetic Pathway: Acylation of 4,4'-Bipiperidine

The synthesis can be envisioned as a two-step process starting from commercially available precursors.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a compound of interest in contemporary research and drug development. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk mitigation in the laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is predicated on the known hazards of its core components: the 4,4'-bipiperidine scaffold and the (4-fluorophenyl)carbonyl moiety. This approach, rooted in established principles of chemical safety and toxicological assessment, allows for a comprehensive understanding of the potential hazards and the implementation of appropriate control measures.

Hazard Identification and GHS Classification

Based on an analysis of structurally related compounds, this compound is anticipated to possess the following hazards. The GHS classification is a composite assessment derived from the known hazards of 1,4'-Bipiperidine and 4-(4-Fluorobenzoyl)piperidine.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[1][2][3][4]

Hazard Pictograms:

Anticipated GHS Pictograms

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364[1][2][3]

Chemical and Physical Properties

| Property | Estimated Value/Information | Rationale/Source |

| Molecular Formula | C17H23FN2O | Derived from chemical structure. |

| Molecular Weight | 290.38 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar compounds are solids. |

| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. | Based on the solubility of similar organic compounds. |

| Stability | Stable under recommended storage conditions.[3][5] | Avoid strong oxidizing agents, strong acids, and strong bases.[2][3][5][6] |

| Hygroscopicity | Potentially hygroscopic. | The piperidine and carbonyl moieties can attract water molecules. |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

-